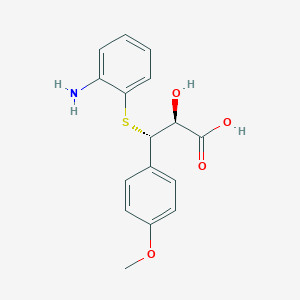
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone
Vue d'ensemble
Description
The compound "1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar triazole derivatives. Triazole compounds are known for their diverse biological activities and are often synthesized for pharmaceutical applications .
Synthesis Analysis
The synthesis of triazole derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzoxazol-3-yl)ethanone is achieved by reacting 4-acetyl-3-(4-substitutedphenylamino)-isoxazole-5(2H)-one with a 2-chlorobenzo[d]oxazole group in the presence of triethylamine (TEA) under reflux conditions in ethanol . Although this synthesis does not directly pertain to the target compound, it provides insight into the types of reactions that might be used in the synthesis of related triazole compounds.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The structure of these compounds can be confirmed using various spectroscopic techniques such as FTIR, 1H NMR, and ESI-MS, as demonstrated in the synthesis of 4-(benzyloxy)-1H-indazole . These techniques could similarly be used to analyze the structure of "1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone".
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions. For example, the synthesis of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives involves a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides . This suggests that triazole compounds can be functionalized through coupling reactions, which could be relevant for the chemical reactions of "1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone".
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents and structure. The electrochemical synthesis of arylthiobenzazoles from 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone indicates that triazole derivatives can undergo electrochemical reactions, which could influence their physical properties such as solubility and stability . These properties are important for the practical applications of these compounds, particularly in pharmaceutical contexts.
Applications De Recherche Scientifique
Corrosion Inhibition
- Application : 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) has been identified as an effective corrosion inhibitor for mild steel in hydrochloric acid environments. Its inhibition efficiency was found to increase with concentration and decrease with temperature. The maximum inhibition efficiency reported was 95.10% at 0.5 mM concentration at 303 K (Jawad et al., 2020).
Antimicrobial Activity
- Application : Derivatives of 1,2,3-triazoles, including those similar to 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising results in this area (Holla et al., 2005).
Antitubercular Agents
- Application : Certain derivatives of 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone have been designed and tested as antitubercular agents. Some showed effective in vitro activity against the H37Rv strain of Mycobacterium tuberculosis (Sharma et al., 2019).
Chemical Synthesis and Transformations
- Application : Research has been conducted on the synthesis and transformation of derivatives of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones, exploring their potential in various chemical reactions and as building blocks for drug discovery (Pokhodylo et al., 2009; Pokhodylo et al., 2021).
Synthesis of Functionalized 1,2,3-Triazoles
- Application : Research includes the selective synthesis of functionally substituted 1,2,3-triazoles, highlighting the versatility of these compounds in chemical synthesis (Golobokova et al., 2020).
Orientations Futures
The future directions for research on “1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone” and similar compounds could involve further exploration of their biological activities. For instance, some triazole derivatives have been found to exhibit cytotoxic activity against various cancer cell lines . Therefore, these compounds could potentially be developed into new anticancer drugs.
Propriétés
IUPAC Name |
1-(1-benzyl-5-methyltriazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-12(10(2)16)13-14-15(9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYWJMQGCVHNCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377511 | |
| Record name | 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone | |
CAS RN |
133992-60-6 | |
| Record name | 1-[5-Methyl-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133992-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



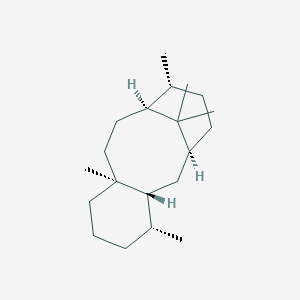

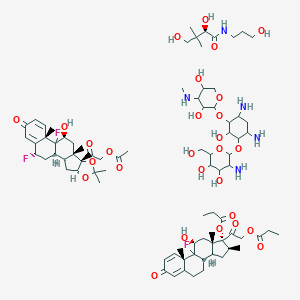
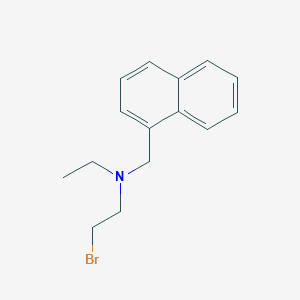

![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)
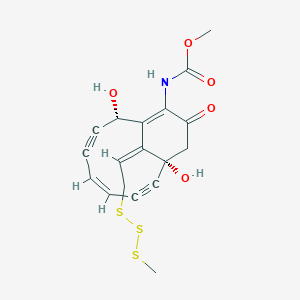
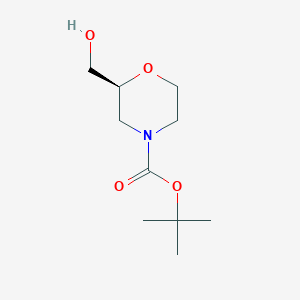
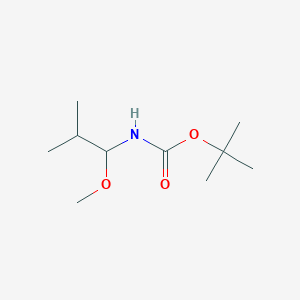
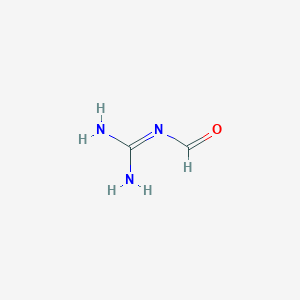
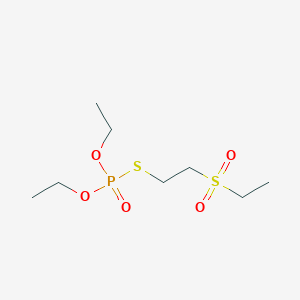
![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)
![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)
